4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride

Description

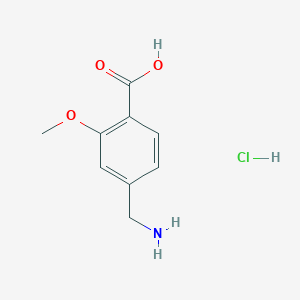

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is a benzoic acid derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 4-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. The hydrochloride salt enhances its aqueous solubility, making it valuable in pharmaceutical and material science applications .

- Molecular Formula: Estimated as C₉H₁₀ClNO₄ (benzoic acid backbone + aminomethyl, methoxy, and HCl).

- Key Features: The methoxy group increases electron density on the aromatic ring, influencing reactivity and binding interactions. The aminomethyl group provides a site for further functionalization, such as conjugation or salt formation.

This compound serves as a versatile building block in drug synthesis, agrochemicals, and advanced materials .

Properties

IUPAC Name |

4-(aminomethyl)-2-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(5-10)2-3-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFAMNIMCRTKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride typically involves the reaction of 2-methoxybenzoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride with key analogs:

Key Observations:

Substituent Effects: Methoxy vs. Ester vs. Acid: The methyl ester derivative (CAS 6232-11-7) is less polar and may act as a prodrug, requiring hydrolysis to release the active carboxylic acid . Halogenation: Bromine in 4-Amino-2-bromobenzoic acid HCl enhances electrophilic aromatic substitution reactivity, useful in cross-coupling reactions .

Solubility :

- Hydrochloride salts (e.g., target compound, CAS 1909306-16-6) exhibit superior water solubility compared to free bases, critical for bioavailability in drug formulations .

Biological Activity

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride, also known by its CAS number 1955554-94-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and recent research findings.

- Molecular Formula: C10H13ClN2O3

- Molecular Weight: 232.67 g/mol

- Structure: The compound features a methoxy group and an amino group, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines. The exact mechanism is under investigation, but it is hypothesized that it may induce apoptosis through modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways, which can lead to reduced cell growth and proliferation.

- DNA Interaction: Preliminary data suggest that it can bind to DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several benzoic acid derivatives found that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of benzoic acids, including this compound. The compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity.

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| 4-(Aminomethyl)-2-methoxybenzoic acid | 12 | MCF-7 (Breast Cancer) |

| Control Compound | >50 | MCF-7 |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For instance, the introduction of different substituents on the aromatic ring can significantly affect the compound's potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.